2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[d]thiazole” is a complex organic compound that contains several heterocyclic rings, including an imidazo[1,2-a]pyrimidine ring and a benzo[d]thiazole ring. The imidazo[1,2-a]pyrimidine ring is a fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Chemistry
- Methyl (Z)-2-[(Benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was used to synthesize various heterocyclic systems, including thiazolo[3,2-a]pyrimidin-5-one derivatives, demonstrating the compound's utility in creating diverse heterocyclic structures (Toplak et al., 1999).
Anti-inflammatory Applications
- Synthesis of substituted-(1H-benzo[d]imidazol-2-yl)amino-pyrimidine derivatives showcased their in-vivo anti-inflammatory activity against carrageenan-induced paw edema in albino rats, indicating potential therapeutic applications (Prajapat & Talesara, 2016).
Antimicrobial Activity
- Compounds synthesized using pyrimidine derivatives exhibited significant antimicrobial activity, especially against Staphylococcus aureus, highlighting their potential use in fighting bacterial infections (Seenaiah et al., 2014).
Antitumor Potential
- Synthesized compounds, including thiazolo[3,2-a]pyrimidin derivatives, were evaluated as potential antitumor agents, showing promising results in inhibiting the growth of tumor cells (Hamama et al., 2013).
Novel Applications in Cancer Therapy
- Novel 2-amino-5-benzylthiazole derivatives were studied for their ability to induce apoptosis in human leukemia cells, suggesting their potential use in targeted cancer therapies (Finiuk et al., 2019).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridine analogues, have been shown to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes that inhibit the growth of the targeted pathogens .
Biochemical Pathways
Related compounds have been shown to have significant activity against mdr-tb and xdr-tb , suggesting that they may affect the biochemical pathways associated with these diseases.
Result of Action
Related compounds have been shown to reduce bacterial load in an acute tb mouse model , suggesting that this compound may have a similar effect.
Eigenschaften
IUPAC Name |
2-[(3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4S2/c1-9-7-10(2)21-14(17)12(19-15(21)18-9)8-22-16-20-11-5-3-4-6-13(11)23-16/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBWCHIOWCRYAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=C(N12)Br)CSC3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.